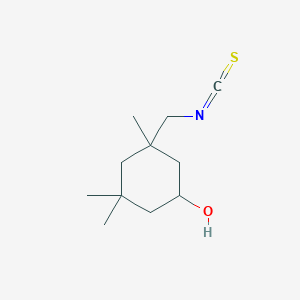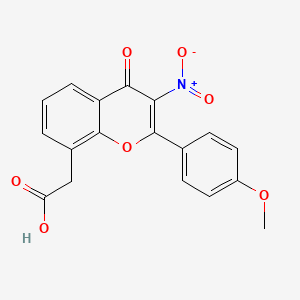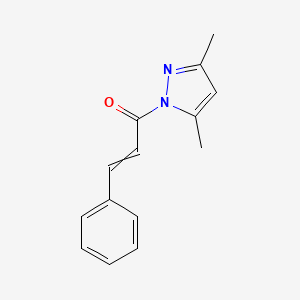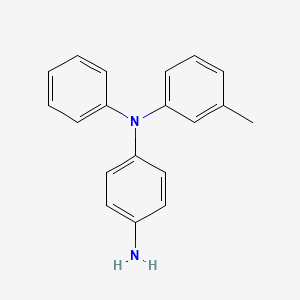
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a phenyl group and a 3-methylphenyl group at the nitrogen atoms of the benzene-1,4-diamine structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 3-methylphenyl and phenyl substituents. One common method is the Friedel-Crafts alkylation reaction, where benzene-1,4-diamine is reacted with 3-methylphenyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl~3~). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
N~1~-(4-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine: Similar structure but with a different position of the methyl group.
N~1~-(3-Methylphenyl)-N~1~-(4-methoxyphenyl)benzene-1,4-diamine: Contains a methoxy group instead of a phenyl group.
N~1~-(3-Methylphenyl)-N~1~-(3-chlorophenyl)benzene-1,4-diamine: Contains a chlorine atom instead of a phenyl group.
The uniqueness of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine lies in its specific substitution pattern, which can influence its reactivity and properties, making it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
201802-12-2 |
|---|---|
Formule moléculaire |
C19H18N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-N-(3-methylphenyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-15-6-5-9-19(14-15)21(17-7-3-2-4-8-17)18-12-10-16(20)11-13-18/h2-14H,20H2,1H3 |
Clé InChI |
GVWZYOHRSTWNNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
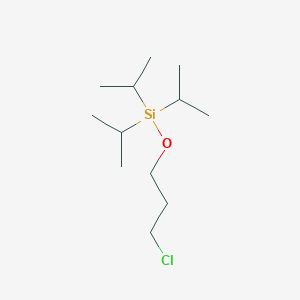

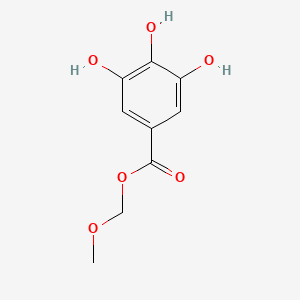

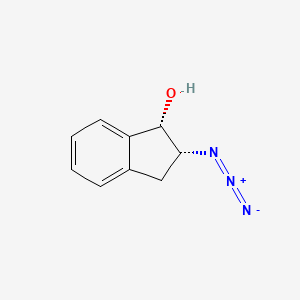
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
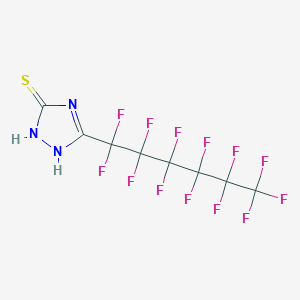
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
